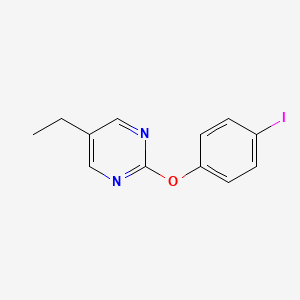

2-(4-Iodophenoxy)-5-ethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11IN2O |

|---|---|

Molecular Weight |

326.13 g/mol |

IUPAC Name |

5-ethyl-2-(4-iodophenoxy)pyrimidine |

InChI |

InChI=1S/C12H11IN2O/c1-2-9-7-14-12(15-8-9)16-11-5-3-10(13)4-6-11/h3-8H,2H2,1H3 |

InChI Key |

GKVWBUSFJGDHCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N=C1)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Iodophenoxy 5 Ethylpyrimidine

Established Synthetic Routes for 2-(4-Iodophenoxy)-5-ethylpyrimidine

The primary and most direct route to this compound involves the coupling of a pre-functionalized pyrimidine (B1678525) with a substituted phenol (B47542). This approach leverages the inherent reactivity of the pyrimidine ring, which is rendered susceptible to nucleophilic attack by the presence of its nitrogen atoms.

Identification of Key Precursors and Building Blocks for this compound Synthesis

The logical and most common retrosynthetic analysis of this compound identifies two principal building blocks:

2-Halo-5-ethylpyrimidine: Typically, 2-chloro-5-ethylpyrimidine (B53079) is the preferred precursor. The chlorine atom at the 2-position acts as a good leaving group, activating the carbon for nucleophilic attack. The synthesis of this precursor can be achieved through various methods, often starting from compounds like 5-ethyl-2-mercaptopyrimidine which can be converted to the corresponding 2-chloro derivative.

4-Iodophenol (B32979): This commercially available substituted phenol serves as the nucleophile in the key bond-forming reaction. The phenolic hydroxyl group, upon deprotonation, becomes a potent nucleophile, ready to attack the electron-deficient pyrimidine ring.

The general synthetic scheme involves the reaction of these two precursors to form the desired ether linkage.

Optimization of Reaction Conditions and Parameters for this compound Formation

The formation of the ether bond in this compound via nucleophilic aromatic substitution (SNA_r) is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity.

Key Reaction Parameters:

| Parameter | Typical Conditions | Rationale |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH) | To deprotonate the 4-iodophenol, forming the more nucleophilic phenoxide ion. The choice of base can influence reaction rate and yield. |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN) | Polar aprotic solvents are preferred as they can solvate the cation of the base while not interfering with the nucleophile. |

| Temperature | Elevated temperatures, often ranging from 80°C to 150°C | To overcome the activation energy of the reaction and drive it to completion. The specific temperature depends on the reactivity of the substrates and the solvent used. |

| Reaction Time | Several hours to overnight | Monitored by techniques like Thin Layer Chromatography (TLC) to ensure the reaction proceeds to completion. |

For instance, a typical procedure would involve stirring a mixture of 2-chloro-5-ethylpyrimidine and 4-iodophenol in DMF with an excess of potassium carbonate at an elevated temperature until the starting materials are consumed. The product is then isolated through standard workup procedures, which may include extraction and purification by column chromatography.

Foundational Synthetic Approaches for Pyrimidine Core Structures

The synthesis of the pyrimidine ring itself is a well-established area of heterocyclic chemistry, with several foundational methods available for constructing this important scaffold.

Mechanistic Principles of Pyrimidine Ring Formation via Condensation Reactions

The most common and versatile method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related N-C-N building block.

The Principal Synthesis , as it is often called, involves the reaction of a β-dicarbonyl compound with an amidine. The mechanism proceeds through a series of nucleophilic additions and condensation-elimination steps, ultimately leading to the formation of the six-membered heterocyclic ring. Variations of this method, such as the Biginelli reaction , allow for the synthesis of more complex dihydropyrimidines in a one-pot, multi-component fashion.

The atoms of the pyrimidine ring are typically sourced from these precursors, with the N1 and N3 atoms and the C2 atom coming from the amidine component, and the C4, C5, and C6 atoms originating from the 1,3-dicarbonyl component.

Application of Transition-Metal Catalyzed Cross-Coupling Reactions in Pyrimidine Functionalization

While nucleophilic aromatic substitution is a powerful tool, transition-metal catalyzed cross-coupling reactions offer an alternative and often complementary approach to functionalizing the pyrimidine core. nih.gov Reactions such as the Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Sonogashira coupling have been successfully applied to pyrimidine derivatives.

These reactions typically involve the coupling of a halopyrimidine with an organometallic reagent (e.g., a boronic acid in the Suzuki-Miyaura coupling) in the presence of a palladium or other transition-metal catalyst. These methods are particularly valuable for forming carbon-carbon and carbon-heteroatom bonds at positions on the pyrimidine ring that are less reactive towards nucleophilic substitution. For instance, functionalization at the C5 position of a pyrimidine is often achieved using these cross-coupling strategies.

Common Transition-Metal Catalyzed Reactions for Pyrimidine Functionalization:

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Halopyrimidine + Organoboronic acid/ester | C-C |

| Buchwald-Hartwig Amination | Halopyrimidine + Amine | C-N |

| Sonogashira Coupling | Halopyrimidine + Terminal alkyne | C-C (alkyne) |

| Heck Reaction | Halopyrimidine + Alkene | C-C (alkene) |

Nucleophilic Aromatic Substitution Strategies in Pyrimidine Derivatives

Nucleophilic aromatic substitution (SNA_r) is a cornerstone of pyrimidine chemistry and the key reaction in the synthesis of this compound. nih.gov The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles.

The reactivity of halopyrimidines towards SNA_r is position-dependent. The C2, C4, and C6 positions are activated towards nucleophilic attack due to their ortho and para relationships to the ring nitrogens. A leaving group at one of these positions is readily displaced by a variety of nucleophiles, including alkoxides, phenoxides, amines, and thiolates.

The mechanism of SNA_r on pyrimidines generally proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the reaction.

Advanced Derivatization Strategies for this compound Analogues

The development of advanced derivatization strategies is crucial for unlocking the full potential of the this compound scaffold. These strategies focus on the selective modification of different parts of the molecule, including the phenoxy moiety, the ethyl substituent, and the pyrimidine core itself.

The 4-iodo-substituent on the phenoxy ring is a versatile handle for a variety of chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, thereby enabling a systematic investigation of structure-activity relationships.

One of the most powerful methods for modifying the phenoxy moiety is the Suzuki-Miyaura cross-coupling reaction . nih.govnih.gov This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govfrontiersin.org This approach allows for the introduction of various aryl and heteroaryl groups at the 4-position of the phenoxy ring. The reaction conditions, including the choice of catalyst, ligand, and solvent, can be optimized to achieve high yields and accommodate a broad substrate scope. frontiersin.orgresearchgate.net

Another important transformation is the Buchwald-Hartwig amination , which enables the formation of carbon-nitrogen bonds. This reaction can be used to introduce a variety of primary and secondary amines at the 4-position of the phenoxy ring, providing access to a diverse set of aniline (B41778) derivatives. researchgate.net The choice of palladium catalyst and ligand is critical for the success of this transformation.

The Sonogashira coupling is another valuable tool for derivatization, allowing for the introduction of terminal alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl derivatives can serve as precursors for further transformations, such as cycloaddition reactions.

The following table summarizes potential cross-coupling reactions for the derivatization of the phenoxy moiety:

| Reaction | Reactant | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | 2-(4-Arylphenoxy)-5-ethylpyrimidine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 2-(4-Aminophenoxy)-5-ethylpyrimidine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 2-(4-Alkynylphenoxy)-5-ethylpyrimidine |

| Heck Coupling | Alkene | Pd catalyst, Base | 2-(4-Alkenylphenoxy)-5-ethylpyrimidine |

| Stille Coupling | Organostannane | Pd catalyst | 2-(4-Aryl/Alkylphenoxy)-5-ethylpyrimidine |

Functionalization of the ethyl group can be challenging but can be achieved through various modern synthetic methods. For instance, selective C-H activation/functionalization reactions could potentially be employed to introduce new functional groups at the benzylic or terminal position of the ethyl chain.

Modifications at other positions of the pyrimidine ring, such as the 5-position, can also be explored. For instance, electrophilic substitution reactions could potentially introduce substituents at available positions on the pyrimidine ring, although the regioselectivity of such reactions would need to be carefully controlled. jchemrev.com In some cases, it may be more feasible to introduce desired substituents at the pyrimidine core during the initial synthesis of the scaffold, prior to the coupling with 4-iodophenol. chemrxiv.orgjocpr.comjapsonline.com

Halogen atoms play a crucial role in modulating the physicochemical and pharmacological properties of drug candidates. The iodo-substituent in this compound is not only a handle for cross-coupling reactions but also a key pharmacophore in its own right. Furthermore, the introduction of other halogens or the modification of the existing one can lead to analogs with altered properties.

Halogen exchange (Halex) reactions provide a direct route to replace the iodine atom with other halogens, such as fluorine, chlorine, or bromine. nih.gov For example, a Finkelstein-type reaction could potentially be used to convert the aryl iodide to the corresponding aryl chloride or bromide. The synthesis of fluorinated analogs is of particular interest, as the introduction of fluorine can significantly impact properties like metabolic stability and binding affinity. nih.gov

Direct halogenation of the pyrimidine ring itself is another strategy to introduce additional halogen substituents. jchemrev.com The regioselectivity of such reactions would depend on the electronic nature of the pyrimidine ring and the reaction conditions employed. For instance, electrophilic halogenating agents could potentially introduce a halogen at an electron-rich position of the pyrimidine core. jchemrev.com

The following table outlines potential strategies for the modification of halogenated substituents:

| Strategy | Reagents | Potential Outcome |

| Halogen Exchange (Finkelstein) | Metal halide (e.g., KF, CuCl) | Replacement of iodine with another halogen |

| Electrophilic Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Introduction of a halogen on the pyrimidine ring |

By systematically applying these advanced derivatization strategies, a diverse library of this compound analogs can be generated. This allows for a thorough exploration of the chemical space around this scaffold, which is essential for the development of new compounds with tailored properties for various applications.

Mechanistic Investigations of Biological Activity of 2 4 Iodophenoxy 5 Ethylpyrimidine

Identification and Characterization of Molecular Targets

The initial step in understanding the mechanism of any bioactive compound is the identification of its molecular targets. For pyrimidine (B1678525) derivatives, these targets are often proteins such as enzymes or receptors. For instance, studies on the related compound 2-(4-Iodophenoxy)-4-methoxypyrimidine suggest that it may interact with specific, though not fully identified, molecular targets to exert its effects. Techniques such as affinity purification followed by mass spectrometry are commonly employed to identify protein-interacting partners of small molecules. researchgate.net

Elucidation of Enzymatic Inhibition Profiles

Many pyrimidine-based molecules are known to be enzyme inhibitors. For example, various derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov Other related structures act as inhibitors of plasmodial kinases like PfGSK3 and PfPK6, which are crucial for the life cycle of the malaria parasite. chemrxiv.org To determine the enzymatic inhibition profile of 2-(4-Iodophenoxy)-5-ethylpyrimidine, it would need to be screened against a panel of relevant enzymes. Such studies would generate data like IC₅₀ values, indicating the concentration of the compound required to inhibit enzyme activity by 50%.

Table 1: Illustrative Enzymatic Inhibition Data for Related Pyrimidine Compounds (Note: Data for this compound is not available. This table is for illustrative purposes based on related compounds.)

| Compound | Target Enzyme | IC₅₀ (nM) | Source |

| Derivative 23d | PfGSK3 | 172 | chemrxiv.org |

| Derivative 23d | PfPK6 | 11 | chemrxiv.org |

| Derivative 23e | PfGSK3 | 97 | chemrxiv.org |

| Derivative 23e | PfPK6 | 8 | chemrxiv.org |

| Celecoxib (Reference) | COX-2 | Comparable to pyrimidine derivatives |

Analysis of Receptor Binding Interactions

Beyond enzymatic inhibition, pyrimidine derivatives can also bind to and modulate the function of various receptors. For example, certain pyrimidine compounds act as antagonists for serotonin (B10506) receptors like 5-HT₂A. nih.gov The binding affinity and selectivity of this compound for a range of receptors would need to be assessed through radioligand binding assays or similar techniques to understand its potential effects on receptor-mediated signaling. nih.gov

Dissection of Cellular Signaling Pathways Modulated

A compound's interaction with its molecular target initiates a cascade of events known as a cellular signaling pathway. These pathways, such as the MAPK/ERK and Wnt/β-catenin pathways, control fundamental cellular processes. frontiersin.orgnih.gov Natural flavonoids like Apigenin, for instance, are known to modulate these pathways, affecting cell proliferation and survival. nih.gov Investigating which of these numerous pathways are affected by this compound would be crucial to understanding its cellular impact. This often involves treating cells with the compound and measuring changes in the phosphorylation status or expression levels of key signaling proteins. nih.gov

Subcellular Mechanisms of Action

The ultimate effects of a compound are realized through its influence on subcellular processes like cell division and gene regulation.

Influence on Cellular Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a hallmark of diseases like cancer. nih.gov Many therapeutic agents function by inducing cell cycle arrest at specific phases (G1, S, G2, or M). For example, the pyrimidine analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) can perturb cell cycle progression, leading to an accumulation of cells in the G2 phase. nih.gov Similarly, 2-Methoxy-4-vinylphenol has been shown to cause G1 arrest by inhibiting the hyper-phosphorylation of the retinoblastoma (Rb) protein. nih.gov To determine the effect of this compound on the cell cycle, researchers would typically use flow cytometry to analyze the distribution of cells in different phases after treatment.

Regulation of Gene Expression Profiles

Bioactive compounds frequently alter the expression of specific genes, which in turn dictates cellular function and fate. It is hypothesized that 2-(4-Iodophenoxy)-4-methoxypyrimidine may modulate gene expression by inhibiting histone deacetylases, which would alter chromatin structure. In other systems, transcription factors and co-repressors like ETO2 play a critical role in regulating lineage-specific gene expression programs. nih.gov A comprehensive understanding of this compound's impact would require genome-wide analyses, such as RNA sequencing, to identify which genes are up- or down-regulated following treatment. This could reveal, for example, whether the compound affects genes involved in apoptosis, cell survival, or differentiation. nih.gov

Utility of this compound as a Biochemical Research Tool

The utility of a chemical compound as a tool in biochemical research is contingent upon a significant body of scientific literature detailing its specific interactions with biological systems, its mechanism of action, and its application in studying cellular processes. A thorough review of available scientific databases and scholarly articles reveals a significant lack of specific research focused on the compound this compound.

Consequently, there is no published data to construct a detailed analysis of its use as a biochemical research tool. Information regarding its application in mechanistic studies, including detailed research findings and corresponding data tables, is not present in the current body of scientific literature. The exploration of its potential to elucidate biological pathways, serve as a molecular probe, or its use in in vitro and in vivo studies has not been documented.

Without dedicated studies on this compound, any discussion of its utility as a research tool would be speculative and fall outside the required scope of detailing established scientific findings. Therefore, this section cannot be populated with the requested detailed research findings and data tables.

Structure Activity Relationship Sar Studies of 2 4 Iodophenoxy 5 Ethylpyrimidine and Its Analogues

Conformational and Electronic Impact of the Iodophenoxy Moiety on Biological Activity

The iodophenoxy group is a critical component of the 2-(4-Iodophenoxy)-5-ethylpyrimidine scaffold, significantly influencing its interaction with biological targets. Both the position of the iodine atom and the nature of the phenoxy linker play pivotal roles in defining the molecule's conformational and electronic properties, which in turn dictate its biological activity.

Effect of Iodine Positional Isomerism on Binding Affinity and Activity

The placement of the iodine atom on the phenoxy ring has a profound effect on the binding affinity and activity of this class of compounds. While direct SAR studies on this compound are not extensively available in the public domain, broader principles of positional isomerism can be applied. For instance, studies on other molecular scaffolds have shown that moving a halogen substituent between the ortho, meta, and para positions can drastically alter biological activity. nih.gov

In a study of functionalized metal-organic frameworks, it was found that an ortho-substituted amino group led to faster adsorption kinetics for iodine compared to a meta-substituted one, highlighting the significant impact of positional isomerism on molecular interactions. nih.gov This suggests that the para-position of the iodine in this compound is likely a key determinant of its specific binding mode and activity. Altering the iodine to the ortho or meta position would change the molecule's electronic distribution and steric profile, likely impacting its fit within a receptor's binding pocket.

Role of the Phenoxy Linkage in Molecular Recognition and Activity

The phenoxy linkage, which connects the pyrimidine (B1678525) core to the iodophenyl group, is crucial for maintaining the correct orientation and conformation of the molecule for effective biological interaction. This ether linkage provides a degree of rotational flexibility, allowing the two aromatic rings to adopt an optimal spatial arrangement for binding to a target.

The oxygen atom of the phenoxy linker can also participate in hydrogen bonding, a key interaction in molecular recognition. Its role is often investigated by replacing it with other atoms or groups, such as sulfur (a thioether linkage) or a methylene (B1212753) group, to probe the importance of the oxygen's electronic and hydrogen-bonding properties. Such modifications can lead to significant changes in activity, underscoring the importance of the phenoxy linkage.

Steric and Electronic Influence of the Ethyl Substituent on the Pyrimidine Ring

Molecular modeling and QSAR studies on other pyrimidine derivatives have demonstrated that the size of the substituent at the C(5) position can significantly impact binding. nih.gov For instance, while smaller substituents may not alter the binding mode, a larger group like a propyl substituent can introduce significant steric hindrance, affecting the interaction with the target protein. nih.gov The ethyl group in this compound likely represents an optimal balance of size and lipophilicity for its specific biological target.

Systematic Modulation of the Pyrimidine Core Structure and its Correlative Activity

The pyrimidine ring is a common scaffold in medicinal chemistry, and its systematic modulation is a key strategy for optimizing drug candidates. Modifications can include the introduction of various substituents at different positions or even replacing the pyrimidine ring with other heterocyclic structures. These changes can fine-tune the compound's electronic properties, solubility, and metabolic stability, all of which are correlated with its biological activity.

For example, in the development of inhibitors for enzymes like thymidylate synthase, various analogues with different substituents at the C(5) position of the pyrimidine ring have been synthesized and tested. nih.gov These studies help in building a comprehensive understanding of the SAR for this class of compounds. Similarly, research on other pyrimidine-based compounds has shown that even small changes to the core structure can lead to significant differences in their biological profiles, such as their ability to inhibit specific kinases. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel analogues and for guiding the design of more potent compounds.

For pyrimidine derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various targets, such as the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov These models typically use a set of calculated molecular descriptors that quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be generated. nih.gov Such a model for this compound and its derivatives would be a powerful tool for understanding the key structural features required for its activity and for the rational design of new, more effective analogues.

Theoretical and Computational Studies of 2 4 Iodophenoxy 5 Ethylpyrimidine

Molecular Docking Simulations for Ligand-Target Interactions of 2-(4-Iodophenoxy)-5-ethylpyrimidine

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

In the context of this compound, molecular docking simulations would be employed to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. For instance, studies on other pyrimidine (B1678525) derivatives have successfully used docking to understand their inhibitory mechanisms against targets like cyclin-dependent kinases (CDKs) and Janus kinase 2 (JAK2). nih.govresearchgate.net These studies often reveal key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for binding affinity. researchgate.net

The analysis of binding poses from docking simulations provides insights into the specific atomic interactions between the ligand and the target protein. For this compound, a hypothetical docking study against a kinase target, a common target for pyrimidine derivatives, would likely reveal several key interactions:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors, which can interact with hydrogen bond donor residues in the protein's active site, such as the hinge region of kinases. researchgate.net

Hydrophobic Interactions: The ethyl group at the 5-position of the pyrimidine ring and the iodophenoxy group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The iodine atom on the phenoxy ring can form halogen bonds, a type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen.

An illustrative data table of potential interactions, based on docking studies of similar pyrimidine compounds, is presented below.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on a Kinase Target |

| Hydrogen Bond | Pyrimidine Nitrogens | Hinge Region Amino Acids (e.g., Leu, Glu) |

| Hydrophobic | Ethyl Group, Phenyl Ring | Val, Leu, Ile, Ala |

| Halogen Bond | Iodine Atom | Carbonyl Oxygen of backbone or side chains (e.g., Asp, Glu) |

| Pi-Pi Stacking | Phenyl Ring, Pyrimidine Ring | Phe, Tyr, Trp |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational changes and stability of both the ligand and the protein-ligand complex in a simulated physiological environment.

For this compound, MD simulations could be used to:

Assess the stability of the binding pose predicted by molecular docking.

Analyze the flexibility of the ligand and the protein's binding site.

Calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone.

Studies on other pyrimidine derivatives have used MD simulations to confirm the stability of ligand-protein complexes and to understand the dynamic nature of the interactions. nih.govmdpi.com For example, simulations of 2-(4-butyloxyphenyl)-5-octyloxypyrimidine have been used to study its liquid-crystal phases, demonstrating the power of MD to understand molecular organization. nih.gov

Quantum Chemical Calculations of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

Quantum chemical calculations can determine various electronic properties of this compound that are crucial for its reactivity and interactions. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of non-covalent interactions.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, which can help in understanding intermolecular interactions.

Below is a table of hypothetical electronic structure descriptors for this compound, based on general knowledge of similar structures.

| Descriptor | Predicted Property | Implication |

| HOMO Energy | Relatively high | Potential for electron donation |

| LUMO Energy | Relatively low | Potential for electron acceptance |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical reactivity and stability |

| MEP | Negative potential around pyrimidine nitrogens and oxygen; Positive potential around hydrogens | Predicts sites for hydrogen bonding and electrophilic/nucleophilic attack |

Quantum chemical calculations can be used to study the conformational landscape of this compound. By calculating the relative energies of different conformers (spatial arrangements of atoms), the most stable conformation can be identified. The key dihedral angle in this molecule is between the pyrimidine and phenoxy rings. A potential energy surface scan can reveal the energy barriers to rotation around the C-O bond connecting these two rings, providing insight into the molecule's flexibility.

Computational Prediction of Biological Activity Profiles for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the biological activity of new, unsynthesized compounds can be predicted.

For analogues of this compound, a QSAR study would involve:

Data Set Collection: Gathering a set of structurally similar compounds with experimentally determined biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with biological activity. nih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

QSAR studies on pyrimidine derivatives have successfully identified key structural features that influence their activity as anticancer or antimicrobial agents. eurekaselect.com For example, such studies might reveal that the presence of a halogen at the 4-position of the phenoxy ring and a small alkyl group at the 5-position of the pyrimidine ring are beneficial for a particular biological activity.

Applications in Chemical Biology Research

Development of Chemical Probes Based on 2-(4-Iodophenoxy)-5-ethylpyrimidine

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The structure of this compound provides a promising scaffold for the design of such probes. The pyrimidine (B1678525) ring can be further functionalized to optimize binding affinity and selectivity for a target protein, while the iodine atom on the phenoxy ring serves as a versatile handle for various labeling techniques. rsc.orgontosight.ai

The presence of an iodine atom in the this compound structure is particularly advantageous for radiosynthesis, a process that incorporates a radioactive isotope into a molecule. nih.gov Radioiodination is a well-established technique for producing radiotracers for Positron Emission Tomography (PET) imaging, a non-invasive technology that allows for the in vivo visualization and quantification of biochemical processes. nih.govsnmjournals.org

By replacing the stable iodine atom with a radioactive isotope, such as Iodine-124 or Iodine-123, this compound could be transformed into a PET tracer. The development of such a tracer would be contingent on the parent molecule exhibiting high affinity and selectivity for a specific biological target. If these criteria are met, the resulting radiotracer could be used to:

Identify and validate drug targets: A radiolabeled version of this compound could be used to determine the tissue distribution and expression levels of its target protein in living organisms.

Study disease progression: Changes in the concentration or activity of the target protein during a disease process could be monitored using the PET tracer.

Assess target engagement of therapeutic drugs: The tracer could be used in competition studies to determine if a drug candidate is effectively binding to its intended target in vivo.

The radiosynthesis of an iodinated pyrimidine derivative would typically involve electrophilic iodination of a suitable precursor or a nucleophilic substitution reaction. nih.gov The table below illustrates a hypothetical summary of the properties of a potential PET tracer derived from this scaffold, based on typical parameters for such agents.

| Property | Hypothetical Value/Characteristic | Significance |

| Radionuclide | Iodine-124 (124I) | A positron-emitting isotope with a relatively long half-life, suitable for PET imaging studies of biological processes that occur over several hours or days. |

| Precursor | Des-iodo or stannyl (B1234572) precursor of this compound | A non-radioactive starting material that can be efficiently converted to the radiolabeled product. |

| Radiochemical Yield | 30-50% (uncorrected) | The efficiency of the radiolabeling reaction, which is a critical factor for the practical production of the tracer. |

| Molar Activity | >1 Ci/µmol | A high molar activity is essential to minimize the pharmacological effects of the injected tracer and to ensure that the imaging signal is not saturated. |

| Radiochemical Purity | >95% | Ensures that the imaging signal is attributable to the desired radiotracer and not to radioactive impurities. |

Utilization in Molecular Target Validation Studies

Molecular target validation is the process of demonstrating that a specific biomolecule is critically involved in a disease process and is a suitable target for therapeutic intervention. Pyrimidine derivatives have been extensively studied as inhibitors of various protein families, particularly protein kinases. nih.govrsc.org The structural similarity of this compound to known kinase inhibitors suggests that it could be evaluated for its ability to modulate the activity of such enzymes.

Target validation studies involving this compound or its analogs would likely involve a multi-step process:

In vitro screening: The compound would be tested against a panel of purified enzymes (e.g., kinases, proteases) to identify potential targets.

Cell-based assays: Once a primary target is identified, the compound's effect on the target's activity within a cellular context would be assessed. This could involve measuring changes in downstream signaling pathways or cell viability. mdpi.com

Mechanism of action studies: Experiments would be conducted to determine how the compound interacts with its target, for example, whether it is a competitive or non-competitive inhibitor.

The following table provides a hypothetical example of how data from a molecular target validation study for a this compound analog might be presented.

| Target Protein | Assay Type | Endpoint Measured | Result (IC50) | Interpretation |

| Kinase A | In vitro kinase assay | ATP consumption | 0.5 µM | The compound is a potent inhibitor of Kinase A activity in a purified system. |

| Kinase B | In vitro kinase assay | Substrate phosphorylation | > 50 µM | The compound is selective for Kinase A over Kinase B. |

| Cancer Cell Line X | Cell viability assay | Cell proliferation | 2.0 µM | The compound inhibits the growth of cancer cells that are known to be dependent on Kinase A signaling. |

| Healthy Cell Line Y | Cell viability assay | Cell proliferation | > 100 µM | The compound shows a degree of selectivity for cancer cells over healthy cells, suggesting a potential therapeutic window. |

Contribution to the Understanding of Fundamental Biological Pathways

High-quality chemical probes are invaluable for dissecting the roles of individual proteins in complex biological pathways. nih.govmdpi.com A well-characterized derivative of this compound with high selectivity for a particular target could be used to investigate the downstream consequences of inhibiting that target. For instance, if the compound is found to be a selective inhibitor of a specific kinase, it could be used to:

Identify novel substrates of the kinase.

Elucidate the role of the kinase in different cellular processes, such as cell cycle progression, apoptosis, or differentiation. nih.gov

Uncover new connections between different signaling pathways.

The insights gained from such studies can significantly advance our understanding of fundamental biology and may reveal new therapeutic strategies for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. nih.gov The pyrimidine scaffold is a versatile starting point for the development of such probes, and the inclusion of the iodophenoxy group provides a key feature for potential imaging applications that can further enhance its utility in chemical biology research. rsc.orgrsc.org

Future Research Directions and Challenges

Exploration of Novel and Efficient Synthetic Pathways for 2-(4-Iodophenoxy)-5-ethylpyrimidine and its Derivatives

The development of new and optimized synthetic routes is crucial for the cost-effective and scalable production of this compound and its analogs. Current synthetic strategies, while effective, may be improved in terms of yield, purity, and environmental impact. Future research should focus on exploring alternative starting materials and reaction conditions. For instance, multicomponent reactions, such as the Petasis reaction, could offer a more streamlined approach to synthesizing a library of derivatives. nih.gov The use of different catalysts and green chemistry principles should also be investigated to enhance the sustainability of the synthesis process.

Several synthetic pathways for producing pyrimidine (B1678525) derivatives have been documented, offering potential avenues for the synthesis of this compound. nih.govresearchgate.netnih.gov For example, a common method involves the cyclization of a substituted pyridine (B92270) with cyanoacetamide to form a nicotinamide (B372718) intermediate, which can then be further modified. nih.gov Another approach utilizes a Gewald reaction to create a tetrahydrobenzo[b]thiophene intermediate, which is subsequently reacted to form the pyrimidinone ring. nih.gov The exploration of such diverse synthetic strategies could lead to the discovery of more efficient and versatile methods for producing the target compound and its derivatives. researchgate.net

Table 1: Comparison of Potential Synthetic Pathways for Pyrimidine Derivatives

| Pathway | Key Intermediates | Potential Advantages | Potential Challenges |

| Cyclization with Cyanoacetamide | Nicotinamide derivative | High yield, readily available starting materials. | May require harsh reaction conditions. |

| Gewald Reaction | Tetrahydrobenzo[b]thiophene derivative | Can generate diverse structures. | May involve multiple steps and purification challenges. |

| Multicomponent Reactions (e.g., Petasis) | Varies | Streamlined synthesis, potential for high diversity. | Optimization of reaction conditions can be complex. |

Advanced Mechanistic Characterization at a Systems Biology Level

A deeper understanding of the mechanism of action of this compound is essential for its clinical development. Systems biology approaches, which consider the complex interactions within a biological system, can provide a more holistic view of the compound's effects. fortunejournals.comnih.gov This involves moving beyond a single-target perspective to investigate how the compound modulates entire signaling networks and cellular pathways. nih.gov Techniques such as high-throughput screening and functional genomics can help identify the full range of molecular targets and off-target effects. nih.gov

By integrating data from various "omics" platforms, researchers can construct comprehensive models of the cellular response to the compound. fortunejournals.com This can reveal not only the direct targets but also the downstream consequences of their modulation, providing insights into potential mechanisms of efficacy and resistance. nih.govnih.gov Such a systems-level understanding is critical for identifying predictive biomarkers and developing rational combination therapies. nih.gov

Integration of Multi-Omics Data for Comprehensive Activity Profiling

To achieve a comprehensive understanding of this compound's biological activity, it is imperative to integrate data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This multi-omics approach allows for the elucidation of the flow of information from the genetic level to functional outcomes, providing a more complete picture of the compound's impact on cellular processes. nih.gov

The integration of transcriptomics and proteomics data, for example, can reveal correlations between gene expression changes and protein abundance, offering insights into post-transcriptional regulation. mdpi.com Similarly, combining metabolomics data with other omics datasets can link cellular signaling pathways to metabolic reprogramming. Several computational tools and methodologies, such as those available in the mixOmics R package, have been developed to facilitate the integration and analysis of these complex datasets. youtube.com This integrated analysis can uncover novel interactions and regulatory mechanisms that would not be apparent from studying each omics layer in isolation. mdpi.comembopress.org The application of such integrative approaches will be instrumental in creating a detailed activity profile for this compound. nih.gov

Development and Refinement of Advanced Computational Models for this compound

Computational modeling and simulation play a crucial role in modern drug discovery and development. For this compound, the development of sophisticated computational models can aid in predicting its pharmacokinetic and pharmacodynamic properties, as well as its potential interactions with biological targets. Molecular docking studies, for instance, can be used to explore the binding modes of the compound and its derivatives with target proteins, such as kinases. researchgate.net

Furthermore, machine learning algorithms can be trained on existing experimental data to predict the activity of novel derivatives, thereby accelerating the process of lead optimization. fortunejournals.com These models can also be used to predict potential off-target effects and toxicities, helping to de-risk the development process. As more experimental data becomes available, these computational models can be continuously refined to improve their predictive accuracy.

Methodological Strategies for Overcoming Current Research Limitations

Several challenges currently limit the research and development of this compound. These include the need for more robust and predictive preclinical models, the potential for drug resistance, and the complexities of translating in vitro findings to in vivo efficacy. To overcome these limitations, a multi-pronged approach is required.

The development of more physiologically relevant preclinical models, such as patient-derived xenografts and organoids, can provide a better prediction of clinical outcomes. Investigating the mechanisms of potential resistance through long-term in vitro evolution studies can inform the development of strategies to circumvent it. Furthermore, a focus on identifying and validating predictive biomarkers will be essential for patient stratification and ensuring that the compound is administered to those most likely to benefit. Addressing these challenges through innovative methodological strategies will be key to the successful clinical translation of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Iodophenoxy)-5-ethylpyrimidine with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where 4-iodophenol reacts with a halogenated pyrimidine derivative (e.g., 5-ethyl-2-chloropyrimidine). Key steps include optimizing reaction time (6–12 hours) and using anhydrous solvents like dimethylformamide (DMF) to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Confirmation of purity requires HPLC with UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons of the iodophenoxy group appear as doublets (δ 7.2–7.8 ppm), while the ethyl group on the pyrimidine ring shows a triplet (δ 1.3 ppm) and quartet (δ 2.5 ppm). The pyrimidine carbons are observed at δ 155–165 ppm in ¹³C NMR.

- IR : Stretching vibrations for C-I (500–600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) confirm ether linkage formation. Absence of OH peaks (3200–3600 cm⁻¹) validates complete substitution .

Q. What experimental strategies are effective in determining the crystal structure of this compound using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction requires slow evaporation of a saturated solution (e.g., in ethanol/dichloromethane) to grow high-quality crystals. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software can achieve R-factors <0.05. Key parameters include bond length accuracy (mean σ(C–C) = 0.002 Å) and torsional angle analysis to confirm planar pyrimidine geometry .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Solvent effects (e.g., polarizable continuum model) simulate interactions in biological environments. Fukui indices identify nucleophilic/electrophilic sites, guiding derivatization for targeted applications. Validate results against experimental UV-Vis spectra (λmax ~270 nm) .

Q. What methodologies are suitable for investigating the compound's interactions with biological targets, such as enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based assays to monitor enzyme inhibition (e.g., kinases or proteases). Pre-incubate the compound with the enzyme, then add a fluorogenic substrate (e.g., ATP-γ-S for kinases).

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites, prioritizing hydrogen bonds with pyrimidine N atoms and hydrophobic interactions with the ethyl group .

Q. How should researchers resolve discrepancies in spectroscopic data between theoretical calculations and experimental results?

- Methodological Answer :

- NMR Shift Deviations : Use scaling factors (e.g., WLS or linear regression) to align DFT-calculated shifts with experimental data.

- IR Band Assignments : Compare experimental spectra with vibrational modes derived from frequency calculations, adjusting for anharmonicity using scaling factors (0.96–0.98) .

Q. What strategies optimize reaction conditions (solvent, temperature) during synthesis to enhance yield and minimize by-products?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. DMF enhances nucleophilicity of phenoxide ions.

- Temperature Control : Maintain 80–100°C to accelerate substitution while avoiding decomposition (>120°C). Use microwave-assisted synthesis for rapid heating/cooling cycles to suppress side reactions .

Q. How do surface adsorption studies (e.g., microspectroscopic imaging) contribute to understanding the compound's environmental interactions?

- Methodological Answer : Atomic force microscopy (AFM) and Raman microspectroscopy analyze adsorption on model indoor surfaces (e.g., silica or polymer coatings). Measure adsorption kinetics under controlled humidity (30–70% RH) to assess environmental persistence. Compare with computational surface models (DFT cluster models) to identify binding mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.